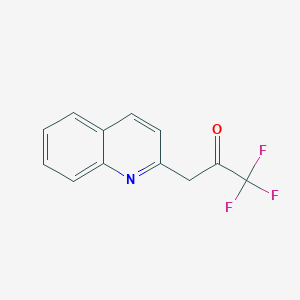![molecular formula C15H23N3O2 B2754970 N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280868-37-2](/img/structure/B2754970.png)
N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as CFEP, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CFEP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
CFEP is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. CFEP has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This inhibition of MAO-B activity may contribute to CFEP's neuroprotective and anti-addictive effects. CFEP has also been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. This inhibition of ALDH activity may contribute to CFEP's potential as a treatment for alcoholism.
Biochemical and Physiological Effects:
CFEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. CFEP has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects. CFEP has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, CFEP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
CFEP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CFEP has also been shown to have low toxicity in animal models, which makes it a safe compound for use in lab experiments. However, CFEP has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
Future research on CFEP may focus on expanding its therapeutic applications in various fields, including neurodegenerative diseases, cancer, and addiction. Further investigation of CFEP's mechanism of action may also provide insights into the signaling pathways involved in these diseases and lead to the development of more effective treatments. Additionally, the development of more efficient and cost-effective methods for synthesizing CFEP may facilitate its use in future research.
合成法
CFEP can be synthesized using various methods, including the reaction of 4-piperidone with propargyl bromide, followed by the reaction of the resulting propargylpiperidin-4-one with cyclopropylformamide. Another method involves the reaction of 4-piperidone with propargylamine, followed by the reaction of the resulting propargylpiperidine with cyclopropylformamide. Both methods have been used to synthesize CFEP with high yields and purity.
科学的研究の応用
CFEP has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. CFEP has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cancer research, CFEP has been investigated as a potential treatment for breast cancer and lung cancer. CFEP has also been studied for its potential to reduce drug addiction and relapse in animal models of cocaine addiction.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12-3-4-12/h1,12-13H,3-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUNEDFBDONOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate](/img/structure/B2754887.png)
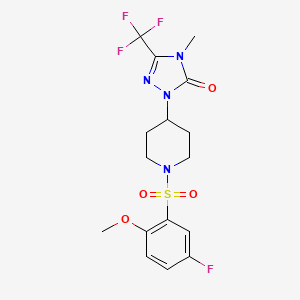
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2754889.png)

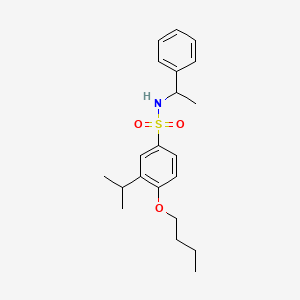
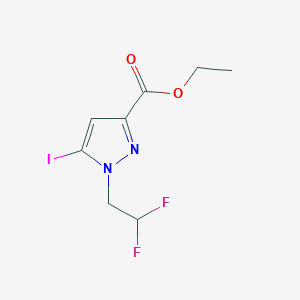

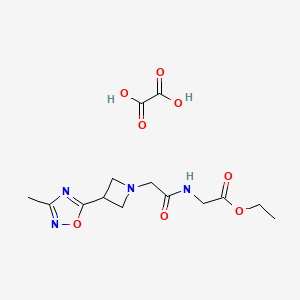
![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)
![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)
![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)
![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)
![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)
